![molecular formula C20H23N5O3 B2805785 3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903200-95-3](/img/structure/B2805785.png)
3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . It’s the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The molecular weight of a related compound, Benzyl N-(3-hydroxypropyl)carbamate, is 209.24 .Scientific Research Applications
Anti-Inflammatory Properties
Imidazole derivatives have been investigated for their anti-inflammatory effects. This compound may modulate inflammatory pathways, making it a potential candidate for treating inflammatory conditions such as arthritis, colitis, and dermatitis .
Anticancer Activity
Research suggests that imidazole-containing compounds exhibit antitumor properties. This compound’s unique structure could interfere with cancer cell growth, making it relevant for cancer therapy. Further studies are needed to explore its specific mechanisms and potential applications .
Antibacterial and Antifungal Effects
Imidazole derivatives often possess antibacterial and antifungal activities. Researchers have explored their potential in combating infections caused by bacteria and fungi. This compound may contribute to novel antimicrobial agents .
Neuroprotective Potential
Given its structural resemblance to purines, this compound might influence neuronal function. Investigations into its neuroprotective properties could reveal applications in neurodegenerative diseases or brain injury .
Cardiovascular Applications
Imidazole-based compounds have been studied for their cardiovascular effects. This compound’s impact on blood vessels, platelets, or heart function warrants further exploration. It could potentially contribute to cardiovascular drug development .
Metabolic Disorders
Imidazole derivatives often interact with enzymes involved in metabolic pathways. This compound might affect processes like glucose metabolism, lipid regulation, or energy production. Investigating its role in metabolic disorders (e.g., diabetes, obesity) is essential .
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
2-benzyl-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-14(2)25-16-17(21-19(25)23(13)10-7-11-26)22(3)20(28)24(18(16)27)12-15-8-5-4-6-9-15/h4-6,8-9,26H,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRMWCBKZTVPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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